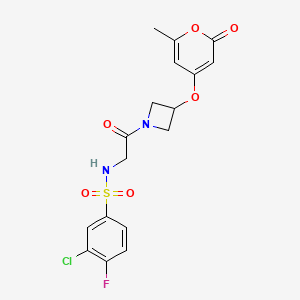

3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-2-oxoethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O6S/c1-10-4-11(5-17(23)26-10)27-12-8-21(9-12)16(22)7-20-28(24,25)13-2-3-15(19)14(18)6-13/h2-6,12,20H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCFLIVYNIFSPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide involves several key steps:

Initial Formation: : Starting with the base materials, a halogenation reaction introduces the chlorine and fluorine atoms to the benzene ring.

Intermediate Formation: : The intermediate compounds are then subjected to sulfonylation to form the benzenesulfonamide structure.

Coupling Reaction: : The final compound is formed through coupling reactions involving azetidinyl groups and pyran derivatives.

Industrial Production Methods

The industrial production typically follows a scaled-up version of the synthetic route, emphasizing safety and efficiency. Automated reactors and continuous flow chemistry are often employed to enhance yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Undergoes oxidation in the presence of strong oxidizing agents.

Reduction: : Can be reduced using standard reducing agents like lithium aluminum hydride.

Substitution: : Reacts with nucleophiles in substitution reactions, primarily affecting the halogenated benzene ring.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Nucleophiles: : Ammonia, hydroxide ions.

Major Products Formed

Oxidation: : Yields sulfoxides and sulfones.

Reduction: : Produces various alcohol and amine derivatives.

Substitution: : Leads to a range of substituted benzene derivatives.

Scientific Research Applications

Kinase Inhibition

Mechanism of Action:

The compound is designed to inhibit specific kinases involved in cancer progression and other diseases. Kinases are enzymes that add phosphate groups to proteins, which can activate or deactivate them. Dysregulated kinase activity is often implicated in cancer and other chronic conditions.

Case Study Insights:

In recent studies, compounds similar to 3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide have shown promising results against various cancer cell lines, indicating its potential as an anticancer agent. For instance, research has demonstrated that certain derivatives exhibit selective inhibition of the epidermal growth factor receptor (EGFR), which is crucial for tumor growth in non-small cell lung cancer (NSCLC) patients .

Antiviral Activity

Research Findings:

Recent investigations into the antiviral properties of similar sulfonamide compounds have highlighted their efficacy against hepatitis C virus (HCV). The structural modifications present in 3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide may enhance its activity against viral replication .

Data Tables of Related Compounds

Mechanism of Action

The mechanism by which 3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide exerts its effects is largely dependent on its interaction with molecular targets:

Enzyme Inhibition: : Inhibits specific enzymes by binding to their active sites.

Pathway Modulation: : Affects biochemical pathways by altering the function of key proteins and receptors.

Comparison with Similar Compounds

N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (618415-13-7)

- Core Structure : Acetamide-linked triazole instead of sulfonamide-linked azetidine.

- Substituents : Shares the 3-chloro-4-fluorophenyl group but replaces the pyran-azetidine system with a pyridyl-triazole moiety.

- Implications : The triazole’s aromaticity may enhance π-π stacking in biological targets, whereas the azetidine in the target compound could improve conformational flexibility .

5-Chloro-N-[2-(Difluoromethyl)Phenyl]-4-(3-Oxo-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyridin-2(3H)-yl)Benzamide (Example 284, EP 3 532 474 B1)

N-[5-tert-Butyl-4-{[(2S)-6-Hydroxy-2-(1-Methylethyl)-4-Oxo-2-(2-Phenylethyl)-3,4-Dihydro-2H-Pyran-5-yl]Sulfanyl}-2-Methylphenyl]-4-Cyanobenzenesulfonamide ()

- Core Structure : Sulfonamide with a dihydropyran-thioether linkage.

- Substituents: tert-Butyl and cyano groups vs. the target’s chloro-fluoro and methylpyran groups.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Analogues

NMR Data Insights ()

- Compounds with similar backbones (e.g., sulfonamides) exhibit comparable chemical shifts in regions unaffected by substituents (e.g., aromatic protons).

- The target’s pyran-azetidine system would likely show distinct shifts in regions A (protons 39–44) and B (29–36) due to the oxygen-rich heterocycle, as observed in analogous dihydropyran derivatives .

Functional Implications of Structural Variations

- Sulfonamide vs.

- Halogen Effects : The 3-chloro-4-fluoro pattern in the target compound and 618415-13-7 may confer electron-withdrawing effects, stabilizing negative charges in enzyme active sites .

- Heterocyclic Flexibility : Azetidine’s small ring size (4-membered) introduces strain, possibly increasing reactivity, whereas larger rings (e.g., triazolo-pyridine) offer conformational rigidity .

Biological Activity

3-Chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide, with the CAS number 1795423-19-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 430.8 g/mol. The structural complexity of this molecule includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆ClFN₂O₆S |

| Molecular Weight | 430.8 g/mol |

| CAS Number | 1795423-19-6 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide exhibit significant antimicrobial properties. For example, a study on Mannich bases, which share structural similarities, reported effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The antimicrobial efficacy is often attributed to the sulfonamide moiety, which has been shown to interfere with bacterial folic acid synthesis, a critical pathway for bacterial growth and survival.

Anticancer Activity

In vitro studies have demonstrated that 3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide exhibits antiproliferative effects against several cancer cell lines. For instance, compounds from the same class have shown IC50 values in the low micromolar range against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .

This anticancer activity may be linked to the compound's ability to induce apoptosis in cancer cells through mechanisms such as the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Studies

- Study on Antimicrobial Efficacy : A research article highlighted the synthesis of related sulfonamide derivatives, demonstrating their broad-spectrum antimicrobial activity. The study utilized standard disk diffusion methods to evaluate the effectiveness against various pathogens .

- Anticancer Screening : A comprehensive screening of Mannich bases indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines. The findings suggested a structure–activity relationship where specific substitutions enhanced biological activity .

The mechanisms underlying the biological activities of 3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide are multifaceted:

Antimicrobial Mechanism

The sulfonamide group inhibits dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

Anticancer Mechanism

The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating cell death pathways. Additionally, it may inhibit specific kinases involved in tumor growth signaling .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-4-fluoro-N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:

- Azetidine ring formation : A base-catalyzed cyclization of 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine precursors under anhydrous conditions (e.g., using potassium carbonate in acetonitrile) .

- Sulfonamide coupling : Reaction of the azetidine intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of trichloroisocyanuric acid (TCICA) as an activating agent .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Microwave-assisted synthesis may enhance reaction efficiency for specific intermediates .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. ¹⁹F NMR is essential for verifying fluorine substitution .

- Mass spectrometry (MS) : High-resolution MS (e.g., Waters MicroMass ZQ 2000) to validate molecular weight and fragmentation patterns .

- X-ray crystallography : For absolute configuration determination, as demonstrated for structurally related sulfonamide derivatives .

Q. How is the compound screened for initial biological activity in academic settings?

- Methodological Answer :

- In vitro assays : Use enzyme-linked targets (e.g., bacterial PPTases) to evaluate inhibitory activity at micromolar concentrations .

- Anticonvulsant evaluation : Rodent models (e.g., maximal electroshock tests) for CNS activity screening, with dose-response curves to establish efficacy thresholds .

Advanced Research Questions

Q. How can reaction yields be optimized for hygroscopic intermediates in the synthesis?

- Methodological Answer :

- Moisture control : Use anhydrous solvents (e.g., acetonitrile) and Schlenk-line techniques for moisture-sensitive steps .

- Design of Experiments (DoE) : Apply statistical models to optimize variables like temperature, catalyst loading, and reaction time. For example, a central composite design can identify non-linear relationships between parameters .

Q. What strategies resolve contradictory data in reported biological activities?

- Methodological Answer :

- Target validation : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm enzyme specificity (e.g., bacterial AcpS-PPTase vs. human homologs) .

- Orthogonal assays : Combine enzymatic inhibition data with cellular proliferation assays (e.g., MIC determination in E. coli) to cross-validate results .

Q. How are solubility challenges addressed during formulation for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while minimizing toxicity .

- Prodrug design : Introduce phosphate or ester groups at the sulfonamide nitrogen to improve bioavailability, followed by enzymatic cleavage in vivo .

Q. What computational methods predict metabolic stability of the compound?

- Methodological Answer :

- In silico tools : Use Schrödinger’s QikProp to calculate logP, polar surface area, and CYP450 metabolism profiles.

- MD simulations : Assess binding stability to target enzymes (e.g., PPTases) using GROMACS, focusing on trifluoromethyl group interactions .

Data Contradiction Analysis

Q. How to interpret discrepancies in enzymatic vs. cellular activity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.